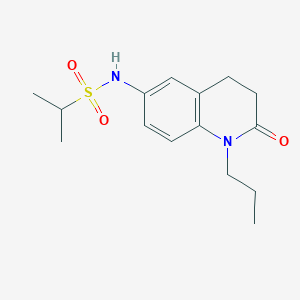

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide

Description

Properties

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)propane-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-4-9-17-14-7-6-13(16-21(19,20)11(2)3)10-12(14)5-8-15(17)18/h6-7,10-11,16H,4-5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZMQKYYULIPFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of reagents and solvents is also carefully selected to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a ligand in biochemical studies, interacting with various receptors and enzymes to elucidate biological pathways.

Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

| Property | Value/Description |

|---|---|

| IUPAC Name | N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide |

| Molecular Formula | C₁₅H₂₀N₂O₃S |

| SMILES | CC(C)S(=O)(=O)NC1=CC2=C(C=C1)N(CCC)C(=O)CC2 |

| Key Functional Groups | Tetrahydroquinolin-2-one, propane-2-sulfonamide, propyl chain |

| Biological Relevance | ABA receptor agonist; potential agricultural applications |

The target compound belongs to a class of 1,2,3,4-tetrahydroquinolin-2-one derivatives with sulfonamide or carboximidamide substituents. Below is a comparative analysis of structurally related compounds, emphasizing differences in substituents, biological activity, and synthesis.

Structural and Functional Group Comparisons

Table 2: Structural Comparison of Tetrahydroquinolinone Derivatives

Key Observations :

- Substituent Impact : The propane-2-sulfonamide group in the target compound provides moderate steric bulk compared to benzylsulfonamide (A2O) or fluorinated benzylsulfonamide (AMF2β). Fluorination in AMF2β enhances receptor binding through hydrophobic and electronic effects .

- Core Modifications: Propyl substitution at position 1 is conserved across ABA mimics, suggesting its role in stabilizing the bioactive conformation. In contrast, dimethylaminoethyl substitution (Compound 26) may alter solubility and non-target interactions .

Biological Activity

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological activity, focusing on mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C18H20N2O3S |

| Molecular Weight | 344.4 g/mol |

| LogP | 3.568 |

| Polar Surface Area | 38.96 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

This compound primarily interacts with the PYR/PYL family of abscisic acid (ABA) receptors . The binding to these receptors triggers a cascade of biochemical reactions that enhance the plant's response to abiotic stresses such as drought and salinity. This mechanism involves the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling pathways, leading to physiological responses such as:

- Inhibition of seed germination

- Prevention of leaf water loss

- Promotion of drought resistance in plants .

Antiproliferative Effects

Several studies have evaluated the antiproliferative activity of compounds related to the quinoline structure. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines. Notably:

- MCF-7 Cells : Compounds demonstrated IC50 values ranging from 10 μM to 30 μM.

- HeLa Cells : Similar derivatives exhibited GI50 values between 0.15 μM and 1.4 μM .

These findings suggest that modifications in the quinoline core can enhance biological activity against cancer cells.

Antioxidant Activity

Research indicates that quinoline derivatives possess antioxidant properties. For example, certain compounds have been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Case Studies

- In Vitro Studies with MDA-MB-231 Cells :

-

Drought Resistance in Plants :

- A field study demonstrated that application of this compound enhanced drought tolerance in crops by modulating ABA signaling pathways.

Q & A

Q. What are the recommended methodologies for synthesizing N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide with high purity?

Category : Synthesis Optimization Answer :

- Stepwise Synthesis : Begin with the condensation of tetrahydroquinolin-6-amine with propyl groups under anhydrous conditions, followed by sulfonylation using propane-2-sulfonyl chloride.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Critical Parameters : Control reaction temperature (<60°C) to avoid decomposition, and ensure inert gas (N₂/Ar) purging during sulfonylation to prevent oxidation.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Category : Analytical Characterization Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the tetrahydroquinoline backbone (δ 6.5–7.5 ppm for aromatic protons) and sulfonamide group (δ 3.1–3.3 ppm for SO₂NH).

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion ([M+H]⁺ ≈ 365.12 g/mol).

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3% tolerance).

Q. What solvent systems are optimal for solubility testing in biological assays?

Category : Physicochemical Profiling Answer :

- Primary Solvents : DMSO (10–50 mM stock solutions) due to its compatibility with sulfonamides.

- Aqueous Buffers : Test solubility in PBS (pH 7.4) or HEPES (pH 6.8) with 0.1–1% Tween-80 for colloidal stability.

- Caution : Avoid chloroform or dichloromethane due to potential interactions with the sulfonamide group .

Advanced Research Questions

Q. How can molecular docking studies be designed to explore the compound’s interaction with protein targets (e.g., kinases or GPCRs)?

Category : Computational Chemistry Answer :

- Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase or tyrosine kinases).

- Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields optimized for sulfonamides.

- Validation : Compare results with co-crystallized sulfonamide-protein complexes (PDB entries like 3LXJ or 4XYZ). Adjust protonation states of the sulfonamide group based on pKa (~9.5) .

Q. What experimental strategies resolve contradictions in bioactivity data across cell-based vs. in vivo models?

Category : Data Contradiction Analysis Answer :

- Orthogonal Assays : Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule out off-target effects.

- Metabolite Screening : Use LC-MS to identify in vivo degradation products (e.g., hydrolysis of the sulfonamide bond).

- Dose-Response Correlation : Compare IC₅₀ values in cell assays with pharmacokinetic (PK) parameters (e.g., Cmax, AUC) in rodent models .

Q. How can researchers optimize the compound’s pharmacokinetic profile for CNS penetration?

Category : In Vivo Pharmacology Answer :

- Lipophilicity Adjustment : Modify the propyl group to reduce logP (target <3) while retaining sulfonamide hydrogen-bonding capacity.

- BBB Permeability : Use in situ perfusion models or MDCK-MDR1 assays to measure permeability.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450 liabilities (e.g., CYP3A4-mediated oxidation) .

Q. What protocols are recommended for assessing enantiomeric purity, given the chiral center in the tetrahydroquinoline scaffold?

Category : Stereochemical Analysis Answer :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers.

- Circular Dichroism (CD) : Compare spectra with enantiopure standards to confirm absolute configuration.

- Synthesis Control : Employ asymmetric catalysis (e.g., BINAP ligands) during tetrahydroquinoline formation .

Methodological Notes

- Safety & Handling : Store at –20°C under desiccation to prevent hydrolysis. Use PPE (gloves, goggles) due to potential sulfonamide sensitization risks .

- Data Reproducibility : Validate batch-to-batch consistency using DSC (melting point ±2°C) and TGA (<5% weight loss at 150°C).

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, emphasizing non-medical use as per regulatory frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.